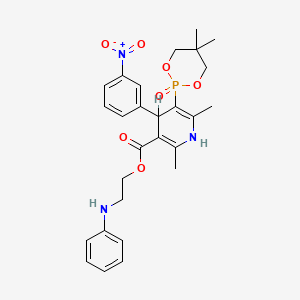
2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl- is a heterocyclic organic compound with the molecular formula C12H15NO3 It is known for its unique structure, which includes a benzofuran ring substituted with a methoxy group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl- typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid with amines under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl- can be compared with other similar compounds, such as:
2-Benzofurancarboxamide, 5-methoxy-N,N-dimethyl-: Lacks the additional methyl group on the nitrogen atom.
2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl-4-ethyl-: Contains an additional ethyl group on the benzofuran ring.
This compound6-chloro-: Contains a chlorine atom on the benzofuran ring.
These comparisons highlight the unique structural features and potential reactivity of 2-Benzofurancarboxamide, 5-methoxy-N,N,3-trimethyl-.
Properties
CAS No. |
81718-73-2 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-methoxy-N,N,3-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C13H15NO3/c1-8-10-7-9(16-4)5-6-11(10)17-12(8)13(15)14(2)3/h5-7H,1-4H3 |
InChI Key |
GYZLHRMOLXESCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


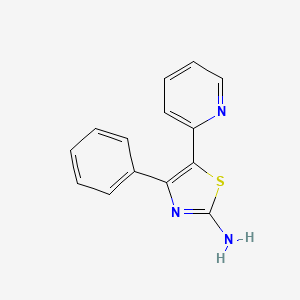
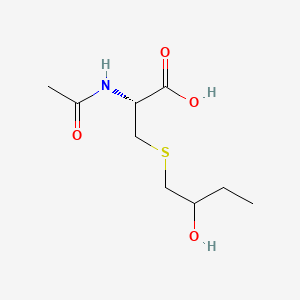

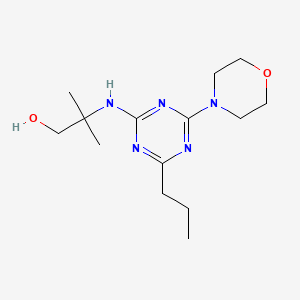
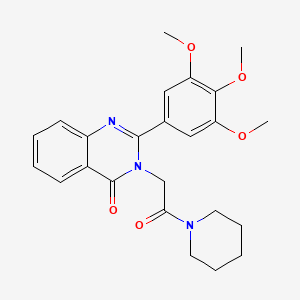
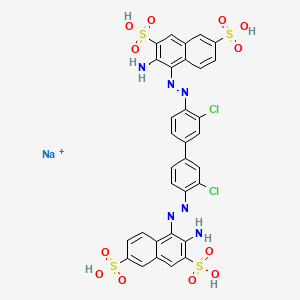
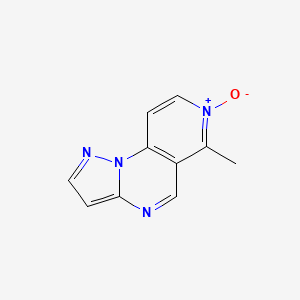
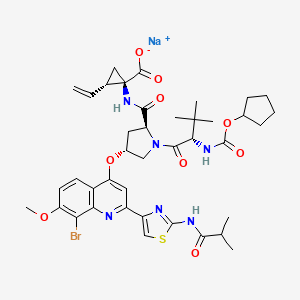
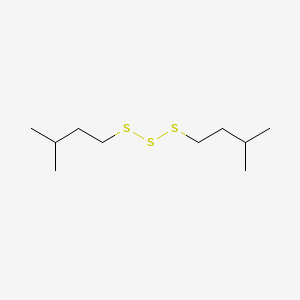

![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)

